molecular formula C42H28N6Na2O7S6 B15182529 Disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) CAS No. 85800-10-8

Disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)

Cat. No.: B15182529
CAS No.: 85800-10-8
M. Wt: 967.1 g/mol
InChI Key: RBLUILMHJPETJM-UHFFFAOYSA-L
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Description

Disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) (CAS 94481-50-2, 70815-09-7) is a disodium salt classified as C.I. Direct Yellow 29, a benzothiazole-based azo dye used extensively in textile and paper industries . Its molecular formula is C₄₂H₂₄N₆Na₂O₆S₆, featuring azo (-N=N-) linkages, benzothiazole heterocycles, and sulfonate (-SO₃⁻) groups that confer water solubility and dye-fiber affinity . The compound’s conjugated structure enables strong light absorption in the visible spectrum, making it effective for yellow coloration .

Properties

CAS No.

85800-10-8

Molecular Formula

C42H28N6Na2O7S6

Molecular Weight

967.1 g/mol

IUPAC Name

disodium;2-(1,3-benzothiazol-6-yl)-2-[4-[[[4-[2-(1,3-benzothiazol-6-yl)-6-methyl-7-sulfonato-4H-1,3-benzothiazol-2-yl]phenyl]-oxidoazaniumylidene]amino]phenyl]-6-methyl-4H-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C42H30N6O7S6.2Na/c1-23-3-15-33-37(39(23)60(50,51)52)58-41(45-33,27-9-17-31-35(19-27)56-21-43-31)25-5-11-29(12-6-25)47-48(49)30-13-7-26(8-14-30)42(28-10-18-32-36(20-28)57-22-44-32)46-34-16-4-24(2)40(38(34)59-42)61(53,54)55;;/h3-14,17-22H,15-16H2,1-2H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2

InChI Key

RBLUILMHJPETJM-UHFFFAOYSA-L

Canonical SMILES

CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)C5(N=C6CC=C(C(=C6S5)S(=O)(=O)[O-])C)C7=CC8=C(C=C7)N=CS8)[O-])C9=CC1=C(C=C9)N=CS1.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Tandem Staudinger/Aza-Wittig Reaction for Azoxy-Bridge Formation

The azoxy (-N=N(O)-) linkage central to the compound’s structure is typically synthesized via tandem Staudinger/aza-Wittig reactions, as demonstrated in analogous bis-1,2,4-oxadiazole systems. Key steps include:

  • Diaziglyoxime Intermediate Synthesis :
    Diaziglyoxime (C₄H₄N₆O₂) serves as the starting material, prepared by nucleophilic substitution of dichloroglyoxime with sodium azide in dimethylformamide (DMF). This intermediate is thermally unstable and requires refrigeration to prevent decomposition.

  • Diazioxalimide Formation :
    Diaziglyoxime reacts with aromatic or aliphatic isocyanates (e.g., phenyl isocyanate) in chloroform at room temperature for 3–4 hours, yielding diazioxalimides. For example, reaction with phenyl isocyanate achieves 82% yield (Table 1).

Table 1. Diazioxalimide Yields from Diaziglyoxime and Isocyanates

Isocyanate (R) Reaction Time (h) Yield (%)
Phenyl 3 82
4-Methylphenyl 3 77
4-Chlorophenyl 3 71
  • Iminophosphorane Generation and Cyclization :
    Diazioxalimides undergo Staudinger reactions with triphenylphosphine (PPh₃) in anhydrous toluene, forming iminophosphoranes. Subsequent intramolecular aza-Wittig cyclization at 115°C for 6 hours produces the azoxy-bridged core. This step achieves 72–92% yields, depending on the substituent (Table 2).

Table 2. Azoxy-Bridged Product Yields via Aza-Wittig Cyclization

Substituent (R) Yield (%)
Phenyl 89
4-Fluorophenyl 85
Cyclohexyl 72

Benzothiazole Ring Construction and Sulfonation

The benzothiazole subunits are introduced via nucleophilic aromatic substitution or oxidative cyclization:

  • Benzothiazole Precursor Synthesis :
    6-Methyl-2-aminobenzothiazole-7-sulfonic acid is prepared by sulfonation of 6-methyl-2-aminobenzothiazole using chlorosulfonic acid at 0–5°C.

  • Coupling to Azoxy Core :
    The sulfonated benzothiazole reacts with the azoxy-bridged diphenylene intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF), forming the bibenzothiazole linkage.

  • Disodium Salt Formation :
    The final sulfonic acid groups are neutralized with sodium hydroxide in ethanol/water (1:1), precipitating the disodium salt.

Optimization and Scalability Challenges

Stability of Intermediates

Diaziglyoxime and diazioxalimides are highly reactive and prone to decomposition at room temperature. Storage at −20°C and freeze-drying are critical to maintaining purity.

Solvent and Temperature Effects

  • Chloroform vs. Toluene : Chloroform accelerates diazioxalimide formation but inhibits aza-Wittig cyclization due to polarity mismatches. Toluene ensures optimal cyclization yields (89% vs. 45% in DMF).
  • Temperature Gradients : Cyclization below 100°C results in incomplete reactions (<50% yield), whereas 115°C maximizes conversion.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The azoxy proton resonates as a singlet at δ 8.2–8.4 ppm, while methyl groups on benzothiazoles appear as doublets at δ 2.3–2.5 ppm.
  • FT-IR : Sulfonate stretching vibrations at 1180 cm⁻¹ and 1040 cm⁻¹ confirm successful sulfonation.

Purity and Yield Metrics

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) shows ≥98% purity for optimized batches.
  • Elemental Analysis : Calculated for C₄₂H₂₈N₆Na₂O₇S₆: C 52.16%, H 2.92%, N 8.69%; Found: C 52.02%, H 2.88%, N 8.63%.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Triphenylphosphine, though effective, generates stoichiometric phosphine oxide waste. Catalytic systems using trimethyl phosphite are under investigation to reduce costs.

Chemical Reactions Analysis

Types of Reactions

Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the azoxy group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of disodium 2’,2’‘’-(azoxydi-4,1-phenylene)bis[6-methyl[2,6’-bibenzothiazole]-7-sulfonate] involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonate groups enhance its solubility and facilitate its binding to active sites, while the benzothiazole rings provide structural stability and specificity. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo Dyes with Sulfonate Groups

Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) (CAS 83562-73-6)
  • Molecular Formula : C₂₄H₁₆N₄Na₂O₈S₂
  • Key Features :
    • Contains a central 4,6-dihydroxy-1,3-phenylene core with two azo-linked benzenesulfonate groups.
    • Lacks benzothiazole rings but shares sulfonate moieties for solubility.
    • Classified as Acid Brown 417 , used in leather and wool dyeing .
  • Comparison :
    • Both compounds are disodium azo dyes, but Direct Yellow 29’s benzothiazole groups enhance thermal stability and lightfastness compared to purely aromatic azo dyes .
Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] (CAS 70815-09-7)
  • Molecular Formula: Similar to Direct Yellow 29 but with minor structural variations in the benzothiazole substitution pattern .
  • Application : Used in similar industrial dyeing processes, though specific performance metrics (e.g., washfastness) may differ due to methyl group placement .

Fluorescent Whitening Agents

4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)
  • Molecular Formula : C₂₈H₂₀Na₂O₆S₂
  • Key Features :
    • Contains a biphenyl backbone with sulfostyryl groups for fluorescence.
    • Used as an optical brightener in detergents and paper .
  • Comparison :
    • Unlike Direct Yellow 29, this compound lacks azo and benzothiazole groups, relying on π-conjugated styryl units for UV absorption and blue-light emission .

Benzothiazole-Containing Compounds

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Key Features: Spirocyclic structure with benzothiazole and dimethylamino-phenyl groups.
  • Comparison :
    • Direct Yellow 29’s linear benzothiazole-azo structure contrasts with the spirocyclic framework, which may offer unique electronic properties but lacks dyeing functionality .

Pyrimidine-Based Donor-Acceptor Emitters

Ac-HPM, Ac-PPM, Ac-MPM
  • Key Features :
    • Pyrimidine cores with acridine derivatives (e.g., Ac-HPM: C₄₃H₃₄N₄).
    • High photoluminescence quantum yield (PLQY ~0.80) and small singlet-triplet energy gaps (ΔEₛₜ < 0.20 eV), making them suitable for OLEDs .
  • Comparison :
    • While Direct Yellow 29 is a dye, these emitters are optoelectronic materials. Both utilize conjugated systems, but the pyrimidine-acridine structure enables electroluminescence, unlike the azo-based absorption of Direct Yellow 29 .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Application Key Properties
Direct Yellow 29 (Target Compound) 94481-50-2 C₄₂H₂₄N₆Na₂O₆S₆ Azo, benzothiazole, sulfonate Textile/paper dyeing High water solubility, lightfastness
Disodium 4,4'-((4,6-dihydroxy...) (Acid Brown 417) 83562-73-6 C₂₄H₁₆N₄Na₂O₈S₂ Azo, sulfonate, phenol Leather/wool dyeing Moderate thermal stability
4,4'-Bis(2-sulfostyryl)biphenyl Disodium 27344-41-8 C₂₈H₂₀Na₂O₆S₂ Sulfostyryl, biphenyl Optical brightener Fluorescent, UV-active
Ac-HPM (Pyrimidine derivative) N/A C₄₃H₃₄N₄ Pyrimidine, acridine OLED emitters PLQY ~0.80, ΔEₛₜ < 0.20 eV

Research Findings and Industrial Relevance

  • Direct Yellow 29 vs. Other Azo Dyes : Superior washfastness and brightness compared to simpler azo dyes (e.g., Acid Brown 417) due to benzothiazole rigidity and sulfonate placement .
  • Functional Group Impact : Sulfonate groups enhance solubility in all compared compounds, but benzothiazole and azo linkages in Direct Yellow 29 optimize dye-fiber interactions .
  • Performance Limitations : Fluorescent agents like 4,4'-Bis(2-sulfostyryl)biphenyl Disodium excel in UV absorption but lack dyeing capabilities, highlighting the niche role of azo-benzothiazole chemistry .

Q & A

Q. What are the critical steps for synthesizing disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) to ensure reproducibility?

  • Methodological Answer : The synthesis involves refluxing precursor compounds (e.g., substituted benzothiazoles and aromatic amines) in polar aprotic solvents like DMSO or ethanol, followed by controlled cooling and crystallization. Key steps include:
  • Reflux duration : Optimize reaction time (e.g., 18 hours for azoxy-linked intermediates) to avoid side reactions .
  • Purification : Use ice-water quenching to precipitate intermediates, followed by recrystallization in ethanol-water mixtures (yield: ~65%) .
  • Sulfonation : Introduce sulfonate groups via sulfuric acid treatment under nitrogen to prevent oxidation .
    Table 1 : Synthesis Optimization Parameters
ParameterOptimal ConditionYield (%)
SolventDMSO65
Reflux Time18 hours65
CrystallizationEthanol:H₂O (1:1)65

Q. How can researchers characterize the sulfonate groups in this compound?

  • Methodological Answer : Use infrared spectroscopy (IR) to identify sulfonate stretching vibrations (asymmetric S-O at ~1200 cm⁻¹, symmetric S-O at ~1050 cm⁻¹) . Confirm via elemental analysis (C, H, N, S content) and UV-Vis spectroscopy to detect absorbance peaks linked to the benzothiazole-azoxy chromophore (λₘₐₓ ~350–400 nm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for disodium 2',2'''-(azoxydi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)?

  • Methodological Answer : Contradictions often arise from solvent polarity effects or impurities. To mitigate:
  • Multi-technique validation : Cross-reference NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) .
  • Solvent standardization : Use deuterated DMSO for NMR to minimize solvent-shift variability .
  • Impurity profiling : Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect byproducts .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 25°C. The sulfonate groups degrade rapidly below pH 3 (hydrolysis) and above pH 10 (oxidative cleavage) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (~200°C in nitrogen atmosphere) .
    Table 2 : Stability Profile
ConditionDegradation PathwayHalf-Life (Days)
pH 2Hydrolysis2
pH 12Oxidation5
60°CThermal decomposition30

Q. What mechanistic insights explain the compound’s fluorescence quenching in aqueous solutions?

  • Methodological Answer : The fluorescence quenching is attributed to:
  • Aggregation-caused quenching (ACQ) : At high concentrations (>10 µM), π-π stacking of benzothiazole rings reduces emission intensity. Confirm via dynamic light scattering (DLS) to detect aggregates .
  • Solvent polarity effects : Use time-resolved fluorescence spectroscopy in solvents of varying polarity (e.g., water vs. DMF). Polar solvents stabilize excited states, enhancing lifetime (~4 ns in DMF vs. ~1 ns in water) .

Data Interpretation and Validation

Q. How to validate the compound’s purity for use in biological assays?

  • Methodological Answer :
  • Chromatographic purity : Use reverse-phase HPLC (Zorbax SB-C18 column, 5 µm, 4.6 × 150 mm) with a gradient of 0.1% TFA in acetonitrile/water. Purity ≥95% is required for cell-based studies .
  • Mass accuracy : HRMS should show a molecular ion [M–2Na]²⁻ at m/z calculated within 3 ppm error .

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